molecular formula C6H5BrClNO B6237532 5-bromo-3-chloro-1-methyl-1,2-dihydropyridin-2-one CAS No. 889865-52-5

5-bromo-3-chloro-1-methyl-1,2-dihydropyridin-2-one

Cat. No.: B6237532
CAS No.: 889865-52-5
M. Wt: 222.5
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with aminopyridines . For instance, a compound named “3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one-d4” is an intermediate in the synthesis of Perampanel-d5, a labeled antiepileptic drug .

Scientific Research Applications

Synthesis and Reactivity of Heterocyclic Compounds

Heterocyclic compounds, particularly 1,4-dihydropyridines (DHPs), are of significant interest in synthetic organic chemistry due to their biological applications. These compounds serve as the backbone for many drugs and are pivotal in the synthesis of complex organic compounds. Recent methodologies adopted for the synthesis of DHPs, mainly through Hantzsch Condensation reaction, highlight the importance of atom economy reactions. Such reactions are efficient and environmentally benign, underscoring the relevance of halogenated DHPs in drug synthesis and biological applications (Sohal, 2021).

Environmental and Biological Implications

The environmental and toxicological profiles of brominated and chlorinated compounds, like polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), provide insight into the potential impacts of 5-bromo-3-chloro-1-methyl-1,2-dihydropyridin-2-one. PBDDs and PBDFs, similar in toxicity and biological effects to their chlorinated analogs, are of concern due to their persistence and bioaccumulation potential. These compounds are associated with toxic effects including hepatic, dermal, and gastrointestinal toxicities, emphasizing the need for careful handling and further research into their environmental fate and biological impacts (Mennear & Lee, 1994).

Potential Applications in Polymerization

The polymerization of higher aldehydes, including those with halogenated groups, suggests a potential application area for this compound in the development of new polymers. Such polymerization processes have been explored for aldehydes with various substituents, indicating that the compound could be a candidate for novel polymer synthesis. The properties of these polymers, dependent on the aldehyde's structure, suggest potential utility in various industrial applications (Kubisa et al., 1980).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-3-chloro-1-methyl-1,2-dihydropyridin-2-one involves the reaction of 3-chloro-5-bromo-2-methylpyridine with ethyl acetoacetate in the presence of a base to form the corresponding pyridine-2,6-dione intermediate. This intermediate is then reduced using sodium borohydride to yield the final product.", "Starting Materials": ["3-chloro-5-bromo-2-methylpyridine", "ethyl acetoacetate", "base", "sodium borohydride"], "Reaction": ["Step 1: React 3-chloro-5-bromo-2-methylpyridine with ethyl acetoacetate in the presence of a base to form the corresponding pyridine-2,6-dione intermediate.", "Step 2: Reduce the pyridine-2,6-dione intermediate using sodium borohydride to yield 5-bromo-3-chloro-1-methyl-1,2-dihydropyridin-2-one."] }

CAS No.

889865-52-5

Molecular Formula

C6H5BrClNO

Molecular Weight

222.5

Purity

95

Origin of Product

United States

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